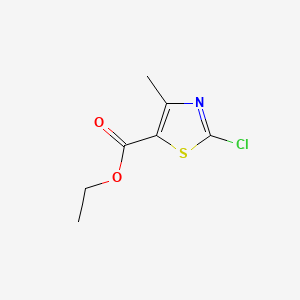

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .

Molecular Structure Analysis

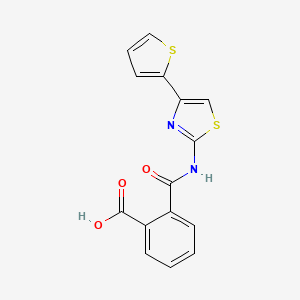

The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is involved in various synthetic pathways and structural analyses in chemical research. A noteworthy method is the one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, derived from the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides, indicating its role as a crucial intermediate in synthesis processes (Yavari et al., 2009). Furthermore, the molecule's structural intricacies have been explored, revealing its hydrogen-bonding patterns and association via N-H⋯N and N-H⋯O interactions, adding to the understanding of its chemical behavior (Lynch & Mcclenaghan, 2004).

Chemical Transformations and Derivative Synthesis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile starting material for synthesizing a variety of derivatives. It has been used in the synthesis of compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting its adaptability in producing novel chemical entities with potential applications in various domains (Tang Li-jua, 2015). Additionally, its role in the synthesis of thiazole carboxylic acids and related compounds underscores its significance in organic synthesis (Tu Yuanbiao et al., 2016).

Biological and Material Applications

Beyond its synthetic utility, ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has shown potential in biological and material science applications. Studies have explored its inhibition effects on corrosion, indicating its applicability in material protection and preservation (Raviprabha & Bhat, 2019). Furthermore, its involvement in the synthesis of compounds with fungicidal activities suggests its relevance in agricultural and pharmaceutical sectors (Qiu Li-ga, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

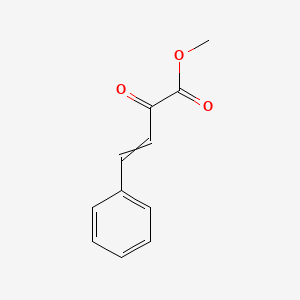

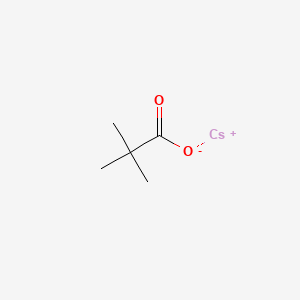

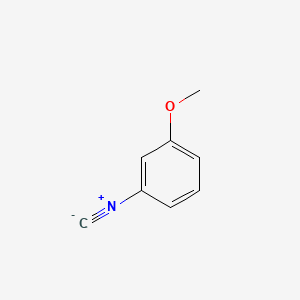

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)